(R)-2-(Thiophen-2-yl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
(2R)-2-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m1/s1 |
InChI Key |
BNUVOMNEUJWHCF-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CS2 |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 |
Origin of Product |
United States |
Asymmetric Synthetic Methodologies Toward R 2 Thiophen 2 Yl Pyrrolidine and Its Stereoisomers
Enantioselective Approaches for 2-Substituted Pyrrolidines
The direct control of stereochemistry during the formation of the pyrrolidine (B122466) ring or its substitution is a key focus in modern organic synthesis. Several enantioselective strategies have been successfully employed.
Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis
A well-established method for asymmetric synthesis involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A notable example is the use of N-tert-butanesulfinyl ketimines. A general method for the asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines starts from a single chiral precursor. nih.gov This strategy relies on the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. The choice of reducing agent is crucial for controlling the diastereoselectivity of the cyclization. For instance, using LiBHEt₃ leads to one diastereomer, while DIBAL-H/LiHMDS yields the opposite epimer. nih.gov Subsequent removal of the chiral auxiliary provides the desired enantiomerically enriched 2-substituted pyrrolidine in high yield. nih.gov This method is applicable to a range of substrates with aromatic, heteroaromatic, and aliphatic substituents. nih.gov
Another approach utilizes chiral reagents, such as (−)-diisopinocampheylchloroborane (Ipc₂BCl), for the asymmetric reduction of diketones to produce chiral diols. These diols can then be converted into enantiopure pyrrolidines through a series of transformations including mesylation and reaction with an amine. nih.gov
Organocatalytic Strategies for Pyrrolidine Ring Formation
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of chiral molecules. mdpi.com Proline and its derivatives are prominent organocatalysts used in the asymmetric synthesis of pyrrolidines. jyu.fimdpi.com For example, a formal [3+2] cycloaddition for the asymmetric synthesis of 2,3-substituted pyrrolidines has been developed using proline to catalyze a direct Mannich reaction, followed by an acid-catalyzed reductive cyclization. rsc.org
Chiral phosphoric acids have also been employed as effective Brønsted acid catalysts. A domino cross metathesis/intramolecular aza-Michael addition sequence catalyzed by a chiral phosphoric acid provides an efficient route to enantioenriched 2-substituted pyrrolidines. rsc.org Furthermore, transaminases, a class of enzymes, have been utilized in the biocatalytic synthesis of 2-substituted pyrrolidines. acs.orgtudelft.nl This method involves the stereoselective amination of ω-chloroketones, followed by spontaneous cyclization to afford the desired pyrrolidines with excellent enantiomeric excess. acs.orgtudelft.nl
Below is a table summarizing selected organocatalytic methods for the synthesis of 2-substituted pyrrolidines.
Table 1: Organocatalytic Approaches to 2-Substituted Pyrrolidines| Catalyst/Method | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Proline | Mannich/Cyclization | N-PMP aldimines, succinaldehyde | Formal [3+2] cycloaddition, high yields and enantioselectivities. rsc.org |
| Chiral Phosphoric Acid | Domino Cross Metathesis/Aza-Michael | Enone carbamates | Efficient asymmetric protocol for enantio-enriched heterocycles. rsc.org |
| Transaminases | Reductive Amination/Cyclization | ω-chloroketones | Biocatalytic, high enantiomeric excess for both enantiomers. acs.orgtudelft.nl |
| Diarylprolinol Silyl (B83357) Ethers | Michael Addition | Aldehydes, nitroolefins | Forms γ-nitroaldehydes which can be cyclized. mdpi.com |
Transition Metal-Catalyzed Asymmetric Transformations (e.g., Palladium, Nickel, Copper, Rhodium)
Transition metal catalysis offers a versatile and efficient platform for the asymmetric synthesis of 2-substituted pyrrolidines. Various metals have been employed to catalyze a range of transformations.
Palladium: Palladium-catalyzed reactions are widely used for the synthesis of 2-substituted pyrrolidines. One notable example is the asymmetric carboamination of alkenes, which allows for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines. umich.edunih.gov This reaction involves the coupling of γ-aminoalkenes with aryl or alkenyl bromides. Another palladium-catalyzed approach is the asymmetric carbenylative amination of vinyl iodides with N-tosylhydrazones, which provides access to a variety of chiral 2-substituted pyrrolidines. rsc.org
Nickel: Nickel catalysts have been utilized in the regiodivergent asymmetric cycloadditions of α,β-unsaturated carbonyl compounds to produce chiral pyrrolidines. chinesechemsoc.org Additionally, nickel-catalyzed intramolecular reductive cyclization of N-alkynones has been developed for the synthesis of pyrrolidines bearing chiral tertiary alcohols. researchgate.net
Copper: Copper complexes are effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, yielding highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. organic-chemistry.orgresearchgate.net Copper-catalyzed intramolecular carboamination of alkenes has also been reported as a method for synthesizing 2-substituted pyrrolidines. acs.org
Rhodium: Rhodium catalysts have been employed in various asymmetric transformations. For instance, rhodium-catalyzed asymmetric arylation of aliphatic N-tosylaldimines provides a one-pot procedure for the synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org Rhodium-catalyzed hydroformylation reactions have also been utilized in domino sequences to construct the pyrrolidine ring. whiterose.ac.uk Furthermore, rhodium(II)-catalyzed C-H insertion reactions offer a direct route to functionalized pyrrolidines. nih.gov
The following table provides an overview of selected transition metal-catalyzed methods.
Table 2: Transition Metal-Catalyzed Syntheses of 2-Substituted Pyrrolidines| Metal | Reaction Type | Ligand/Catalyst System | Key Features |
|---|---|---|---|
| Palladium | Asymmetric Carboamination | Pd/Chiral Phosphine | Synthesis of 2-(arylmethyl)pyrrolidines from γ-aminoalkenes. umich.edunih.gov |
| Nickel | Asymmetric Cycloaddition | Ni/Chiral Ligand | Regiodivergent synthesis of chiral pyrrolidines. chinesechemsoc.org |
| Copper | 1,3-Dipolar Cycloaddition | Cu(I)/Chiral Ferrocenyl P,N-ligand | High diastereo- and enantioselectivities for exo-pyrrolidines. organic-chemistry.org |
| Rhodium | Asymmetric Arylation | Rh/Chiral Diene | One-pot synthesis of 2-aryl pyrrolidines from N-tosylaldimines. organic-chemistry.org |
Ring Construction and Functionalization Strategies
The construction of the pyrrolidine ring itself is a critical step in the synthesis of 2-substituted derivatives. Several powerful strategies have been developed for this purpose.
1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and convergent methods for the synthesis of substituted pyrrolidines. mappingignorance.orgresearchgate.net This reaction allows for the creation of up to four new stereocenters in a single step with high regio- and stereoselectivity. mappingignorance.orgacs.org Azomethine ylides are typically generated in situ from various precursors, such as α-amino acids or their esters, which then react with a dipolarophile (an alkene). rsc.orgresearchgate.net For the synthesis of (R)-2-(thiophen-2-yl)pyrrolidine and its analogues, a thiophene-containing aldehyde can be used to generate the azomethine ylide, or a thiophene-substituted alkene can act as the dipolarophile. nih.gov
The stereochemical outcome of the cycloaddition can be controlled through the use of chiral catalysts, often based on transition metals like copper, silver, or zinc. organic-chemistry.orgwhiterose.ac.ukresearchgate.net For example, copper(I) complexes with chiral ligands have been shown to effectively catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes to produce highly functionalized pyrrolidines with excellent enantioselectivity. organic-chemistry.orgresearchgate.net
Reductive Cyclization and Hydroaminomethylation Approaches
Reductive cyclization methods provide another important avenue for the synthesis of 2-substituted pyrrolidines. A common strategy involves the intramolecular reductive amination of a γ-amino ketone or aldehyde. amanote.com This transformation can be achieved using various reducing agents, and the stereochemistry can be controlled by employing chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of 2-substituted pyrrolidines can be achieved via the intramolecular reductive amination of γ-amino ketones. amanote.com
Hydroaminomethylation is a domino reaction that combines hydroformylation with a subsequent cyclization step. Rhodium-catalyzed hydroformylation of allylic amines, followed by intramolecular condensation, can lead to the formation of the pyrrolidine ring. whiterose.ac.uk The use of chiral ligands in the hydroformylation step can induce asymmetry in the final product.
The table below summarizes key aspects of these ring construction strategies.
Table 3: Ring Construction Strategies for 2-Substituted Pyrrolidines| Strategy | Key Reaction | Precursors | Key Features |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Azomethine ylides, alkenes | Convergent, high stereocontrol, forms multiple stereocenters. mappingignorance.orgresearchgate.net |
| Reductive Cyclization | Intramolecular Reductive Amination | γ-amino ketones/aldehydes | Access to enantiomerically enriched pyrrolidines. amanote.com |
| Hydroaminomethylation | Hydroformylation/Cyclization | Allylic amines | Domino reaction, potential for asymmetric induction. whiterose.ac.uk |
Microwave-Assisted Synthesis and Green Chemistry Principles in Pyrrolidine Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, aligning with the principles of green chemistry by enhancing reaction rates, improving yields, and often reducing the need for hazardous solvents. humanjournals.comresearchgate.netijpsjournal.com This technology has proven particularly effective in the synthesis of heterocyclic compounds, including pyrrolidine derivatives. humanjournals.comijpsjournal.com The application of microwave irradiation can significantly shorten reaction times compared to conventional heating methods. ijpsjournal.comtandfonline.com For instance, some reactions that take hours under traditional reflux conditions can be completed in minutes with microwave assistance, often with higher product purity. ijpsjournal.comtandfonline.com
The use of microwave technology promotes solvent-free reactions or the use of environmentally benign solvents, which is a core tenet of green chemistry. researchgate.netijpsjournal.commdpi.com This approach not only minimizes waste but also simplifies the purification process. The efficiency and eco-friendly nature of microwave-assisted synthesis make it a valuable method for producing complex molecules like this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
|---|---|---|---|---|
| 5-aminopyrazolone synthesis | 4 hours | 2 minutes | 8% | tandfonline.com |
| Pyrazoline derivative synthesis | 8-9.5 hours | 20-30 minutes | 12-70% | tandfonline.com |
| 3,4-dihydropyrimidinone synthesis | 45-75 minutes | 2 minutes | - | ijpsjournal.com |
| 5-trifluoromethyl-4,5-dihydro-1H-pyrazole synthesis | Lengthy | 4 minutes | Significant | ijpsjournal.com |
Multicomponent Reactions for Diverse Pyrrolidine Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrolidine derivatives from three or more starting materials in a single step. researchgate.nettandfonline.com These reactions are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.net The synthesis of pyrrolidine derivatives through MCRs often involves cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.com
Recent advancements in MCRs for pyrrolidine synthesis include the use of various catalysts, as well as catalyst-free and solvent-free conditions, sometimes incorporating techniques like ultrasound or microwave irradiation to enhance efficiency. researchgate.nettandfonline.com These methods allow for the creation of a wide array of substituted pyrrolidines by varying the initial components. researchgate.net For example, one-pot three-component reactions between aldehydes, amino acid esters, and other reagents can yield highly functionalized pyrrolidine structures. tandfonline.com
Derivatization and Structural Modification of the Pyrrolidine and Thiophene (B33073) Moieties
Introduction of Substituents at Pyrrolidine Ring Positions (e.g., 2,2- and 3,3-disubstituted pyrrolidines)
The synthesis of substituted pyrrolidines, particularly those with substituents at the 2,2- and 3,3-positions, is of significant interest for developing new chemical entities. One notable method for creating enantioenriched 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a stereospecific ring contraction. nih.gov This strategy allows for the creation of a quaternary stereocenter, a valuable feature in medicinal chemistry. nih.gov
For the synthesis of 3-substituted pyrrolidines, various methods have been developed, including those that lead to the formation of rolipram, an antidepressant. acs.org The ability to introduce substituents at specific positions on the pyrrolidine ring is crucial for fine-tuning the molecule's properties.
Modifications of the Thiophene Ring (e.g., Halogenation, Methylation)
The thiophene ring of this compound can be modified through various reactions, including halogenation and methylation, to produce a range of derivatives. Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net For instance, 2-bromothiophene (B119243) can be further functionalized through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing aryl and other groups onto the thiophene ring. researchgate.netresearchgate.net These reactions allow for the regioselective synthesis of 2,3-disubstituted and 2,5-disubstituted thiophenes. researchgate.netresearchgate.net For example, 2,3-dibromothiophene (B118489) can undergo a regioselective Suzuki cross-coupling at the C2 position, followed by a Stille reaction at the C3 position to yield 2,3-disubstituted thiophenes. researchgate.net Methylation of the thiophene ring can also be accomplished to create further analogues. harvard.edu
Synthesis of Pyrrolidine-2,5-dione and Other Fused Systems incorporating Thiophene
The synthesis of fused heterocyclic systems that incorporate both the pyrrolidine and thiophene moieties has led to the development of novel chemical structures. One important class of such compounds is the pyrrolidine-2,5-diones. Biocatalytic methods have been employed for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org
The creation of these fused systems often involves cycloaddition or condensation reactions. For instance, the reaction of a thiophene derivative with a suitable pyrrolidine precursor can lead to the formation of a fused bicyclic or polycyclic structure. These complex molecules are of interest for their potential applications in materials science and medicinal chemistry.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 2,2-disubstituted pyrrolidines | |
| 3,3-disubstituted pyrrolidines | |
| 3-substituted pyrrolidines | |
| Pyrrolidine-2,5-dione | |
| Pyrrolidine-2,3-diones | |
| Rolipram | |
| 2-bromothiophene | |
| 2,3-dibromothiophene | |
| 2,3-disubstituted thiophenes | |
| 2,5-disubstituted thiophenes |
Stereochemical Aspects and Conformational Analysis of R 2 Thiophen 2 Yl Pyrrolidine Systems
Chirality and Enantiomeric Purity Determination in 2-Substituted Pyrrolidines
The 2-position of the pyrrolidine (B122466) ring in 2-substituted pyrrolidines is a chiral center, leading to the existence of (R) and (S) enantiomers. The precise three-dimensional arrangement of substituents is crucial for applications where biological activity or synthetic utility is dependent on stereochemistry. The pharmacological importance of pyrrolidine-based compounds has driven the development of various methods to obtain the correct enantiomer. mappingignorance.org
Determining the enantiomeric purity, or enantiomeric excess (e.e.), of these compounds is paramount. Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. whiterose.ac.ukwhiterose.ac.uk It often involves the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. asianpubs.org In some cases, pre-column derivatization of the analyte with a chiral derivatizing agent is performed to form diastereomers, which can then be separated on a standard achiral column. asianpubs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, it can be used to determine enantiomeric purity by employing chiral solvating agents (CSAs) or chiral lanthanide shift reagents. libretexts.org These agents form transient diastereomeric complexes with the enantiomers, resulting in distinct NMR spectra that can be integrated to determine the enantiomeric ratio. libretexts.orgthieme-connect.de
Gas Chromatography (GC): For volatile compounds, chiral GC columns can be used to separate enantiomers. nih.gov
X-ray Crystallography: Single-crystal X-ray analysis can be used to determine the absolute configuration of a chiral molecule, as was done for 2-(tributylstannyl)pyrrolidine hydroiodide, which established its (S) configuration through anomalous dispersion. nih.gov
Influence of Absolute Configuration on Molecular Recognition and Interactions
The absolute configuration of 2-substituted pyrrolidines, including (R)-2-(Thiophen-2-yl)pyrrolidine, profoundly influences their interactions with biological targets and their efficacy in asymmetric catalysis. The specific spatial arrangement of the thiophene (B33073) group and other substituents dictates how the molecule fits into the binding pocket of a protein or how it directs the stereochemical outcome of a chemical reaction.
For instance, in drug discovery, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. mappingignorance.org This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The stereogenicity of the carbon atoms in the pyrrolidine ring and the spatial orientation of its substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.net
In the realm of organocatalysis, chiral pyrrolidine derivatives are widely used as catalysts. nih.gov The enantioselectivity of the reactions they catalyze is directly controlled by the absolute configuration of the catalyst. For example, both (R)- and (S)-selective transaminases have been identified for the synthesis of 2,5-disubstituted pyrrolidines, highlighting the enzyme's ability to distinguish between enantiotopic faces of a substrate. nih.gov
Conformational Preferences and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve torsional strain. nih.gov This non-planarity, often described as "pseudorotation," allows the pyrrolidine scaffold to explore a wider range of three-dimensional space, a valuable feature in drug design. researchgate.netnih.gov The puckering of the ring can be influenced by the nature and position of substituents. nih.gov
The pyrrolidine ring typically adopts two main low-energy conformations: the "envelope" (or C_s) and "twist" (or C_2) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier for interconversion between these conformations is generally low. rsc.org
For unsubstituted pyrrolidine, the equatorial conformer is slightly more stable than the axial conformer, with a relatively low barrier for pseudorotation. rsc.org However, the presence of substituents can significantly alter these conformational preferences. For instance, substituents at the C-2 position can influence the basicity of the nitrogen atom. nih.gov Computational studies on proline analogs have shown that substitution at the α-carbon can affect the conformational flexibility of the pyrrolidine ring. nih.gov The conformational landscape of the pyrrolidine ring is a key factor in its molecular recognition properties and biological activity.
Diastereoselective Control in Synthetic Pathways
The stereoselective synthesis of 2-substituted pyrrolidines, including this compound, is a major focus in organic chemistry. Diastereoselective control is crucial in synthetic routes that create new stereocenters in the presence of an existing one. Several strategies have been developed to achieve high diastereoselectivity in the synthesis of these compounds.
One common approach involves the use of chiral auxiliaries. For example, chiral N-tert-butanesulfinyl imines have been used as electrophiles in reactions with various nucleophiles to produce 2-substituted pyrrolidines with high diastereoselectivity. bohrium.comresearchgate.net The stereochemical outcome is governed by the configuration of the sulfur atom in the chiral sulfinyl group. bohrium.com
Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. thieme-connect.de These reactions can be highly regio- and diastereoselective, allowing for the construction of the pyrrolidine ring with control over multiple stereocenters. thieme-connect.denih.gov The use of metal catalysts, such as silver or copper complexes, in these cycloadditions can further enhance stereoselectivity. mappingignorance.orgthieme-connect.de
Biocatalysis also offers a highly diastereoselective route to 2-substituted pyrrolidines. Transaminases, for example, have been employed in the asymmetric synthesis of these compounds from ω-chloroketones, achieving high enantiomeric excesses. nih.govacs.org
Table of Chemical Compounds
Design and Evaluation of Chiral Ligands based on (R)-2-(Thiophen-2-yl)pyrrolidine Scaffold
The this compound framework serves as a versatile scaffold for the design of novel chiral ligands for asymmetric catalysis. beilstein-journals.orgsemanticscholar.org By modifying the pyrrolidine (B122466) nitrogen or the thiophene (B33073) ring, a diverse library of ligands can be synthesized, each with unique steric and electronic properties. These ligands are then complexed with various metal ions to create chiral catalysts. beilstein-journals.org
The evaluation of these chiral ligands typically involves their application in well-known asymmetric reactions. beilstein-journals.org For instance, copper(II) complexes of ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have been effectively used in asymmetric Henry reactions. beilstein-journals.org The enantioselectivity of these catalysts is often high and is influenced by the specific structure of the ligand. beilstein-journals.org
A notable example involves the synthesis of tridentate ligands where two chiral imidazolidin-4-one (B167674) units are linked to a pyridine (B92270) ring. These ligands, when complexed with copper(II), have demonstrated remarkable enantioselectivity in asymmetric Henry reactions, in some cases exceeding 90% enantiomeric excess (ee). beilstein-archives.org Furthermore, replacing the imidazolidine (B613845) unit with an unsubstituted pyrrolidine ring, creating a 'proline-type' derivative, has been explored to assess the impact of the ring structure on catalytic performance. beilstein-journals.orgsemanticscholar.org
The development of these ligands has also extended to their immobilization on solid supports, such as polystyrene beads or magnetic nanoparticles. beilstein-journals.orgbeilstein-archives.org This approach facilitates catalyst recycling, enhancing the economic and environmental viability of the catalytic processes. beilstein-journals.orgbeilstein-archives.org
Role in Asymmetric Organocatalysis
Derivatives of this compound have proven to be highly effective organocatalysts, operating without the need for a metal center. These catalysts typically function through enamine or iminium ion activation pathways, facilitating a variety of asymmetric transformations. au.dk
A key area of application is the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For example, chiral diarylprolinol ether derivatives, which incorporate a pyrrolidine moiety, have been successfully employed in the Michael addition of aldehydes and ketones to nitroolefins. researchgate.net These reactions often proceed with high yields and stereoselectivities.
The versatility of this compound-based organocatalysts is further highlighted by their use in domino reactions. A notable example is the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. au.dk This reaction proceeds through an initial Michael addition followed by a cyclization, catalyzed by a secondary amine derived from pyrrolidine. au.dk For instance, the reaction of (E)-3-(thiophen-2-yl)acrylaldehyde with a 1,3-dicarbonyl compound, catalyzed by (S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine, yields the corresponding dihydropyran with high yield and enantioselectivity. au.dk
The development of organocatalysts derived from this compound continues to be an active area of research, with a focus on expanding their application to new and challenging asymmetric transformations.
Metal-Organic Frameworks and Heterogeneous Catalysis Incorporating Pyrrolidine Units
Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The incorporation of chiral pyrrolidine units, including those derived from this compound, into the structure of MOFs can impart chirality to the framework, making them promising candidates for heterogeneous asymmetric catalysis. rsc.org
The synthesis of these chiral MOFs can be achieved through the use of multitopic organic linkers that contain the pyrrolidine moiety. For example, dicarboxylate ligands incorporating a pyrrolidine ring can be used to construct three-dimensional frameworks with metal ions like manganese. mdpi.com The resulting MOFs can exhibit high surface areas and defined pore structures, which are advantageous for catalytic applications. google.com
An alternative approach to creating heterogeneous catalysts involves the immobilization of pyrrolidine-based organocatalysts onto solid supports. This can be achieved by anchoring the catalyst to materials such as silica (B1680970) gel or magnetic nanoparticles. rsc.org For instance, L-proline functionalized manganese ferrite (B1171679) nanorods have been developed as a reusable heterogeneous catalyst for the synthesis of spirocyclic pyrrolidine derivatives. rsc.org This method offers the advantage of easy catalyst separation and recycling, which is crucial for sustainable chemical processes. rsc.org
The development of MOFs and other heterogeneous catalysts incorporating the this compound scaffold is a promising strategy for creating robust and recyclable catalytic systems for enantioselective synthesis.
Enantioselective Transformations (e.g., Henry Reactions, Aldol (B89426) Reactions, Michael Additions)
Derivatives of this compound have demonstrated remarkable efficacy in catalyzing a variety of key enantioselective carbon-carbon bond-forming reactions.
Henry Reactions: The asymmetric Henry (nitroaldol) reaction, which forms β-nitroalcohols, is a fundamental transformation in organic synthesis. mdpi.com Copper(II) complexes of chiral ligands derived from this compound have been successfully employed as catalysts in this reaction. rsc.orgnih.gov For example, the reaction of thiophene-2-carbaldehyde (B41791) with nitromethane, catalyzed by a copper complex of a chiral imidazolidin-4-one ligand, can produce the corresponding nitroaldol with significant enantioselectivity. beilstein-archives.orgnih.gov The stereochemical outcome of the reaction is often dependent on the specific structure of the chiral ligand. nih.gov
Aldol Reactions: The asymmetric aldol reaction is another cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts, particularly those derived from proline, are well-known for their ability to catalyze direct asymmetric aldol reactions. researchgate.net These catalysts operate via an enamine intermediate, reacting with aldehydes to afford the aldol products with high diastereo- and enantioselectivity. beilstein-archives.org For instance, a proline-type derivative has been shown to be effective in the asymmetric aldol reaction between various aldehydes and ketones. nih.gov
Michael Additions: The asymmetric Michael addition is a powerful method for the formation of chiral 1,5-dicarbonyl compounds and related structures. Organocatalysts derived from this compound have been widely used to promote the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated systems. researchgate.net For example, the addition of thiophenol to chalcone (B49325) can be catalyzed by chiral amine thiourea (B124793) organocatalysts, which often incorporate a pyrrolidine scaffold. researchgate.net Similarly, the Michael addition of aldehydes and ketones to nitroolefins is effectively catalyzed by diarylprolinol silyl (B83357) ethers, leading to products with high enantiomeric excess. researchgate.net
The successful application of this compound derivatives in these fundamental enantioselective transformations underscores their importance and versatility in modern asymmetric catalysis.
| Aldehyde | Ketone | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (anti) (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | Ligand IV | DMF | -25 | 95 | 20.0:1 | 89 |
| 4-Nitrobenzaldehyde | Cyclohexanone | Ligand IV | MeCN | -25 | 26 | 6.70:1 | 91 |
| 4-Cyanobenzaldehyde | Cyclohexanone | Ligand IV | DMF | -25 | 85 | 2.35:1 | 85 |
| 4-Chlorobenzaldehyde | Cyclohexanone | Ligand IV | DMF | -25 | 88 | 4.00:1 | 82 |
| Benzaldehyde | Cyclohexanone | Ligand IV | DMF | -25 | 56 | 11.0:1 | 86 |
| 4-Methylbenzaldehyde | Cyclohexanone | Ligand IV | DMF | -25 | 30 | 20.0:1 | 85 |
| 4-Nitrobenzaldehyde | Acetone | Ligand IV | DMF | -25 | 36 | - | 84 |
| Data from a study on asymmetric aldol reactions catalyzed by a proline-type derivative (Ligand IV). beilstein-archives.org |
Molecular Scaffold in Medicinal Chemistry Research and Drug Design
Scaffold Optimization and Structure-Activity Relationship (SAR) Studies for (R)-2-(Thiophen-2-yl)pyrrolidine Derivatives
The optimization of the this compound scaffold is a central theme in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically dissecting how chemical modifications to the core structure influence its biological activity. researchgate.net For pyrrolidine-based scaffolds, SAR studies often involve modifying substituents on both the pyrrolidine (B122466) nitrogen and at various positions on the thiophene (B33073) ring to probe the chemical space around the molecule and identify key interactions with the target protein. nih.gov
Positional scanning is a strategy used to determine the preferred substituents at specific locations on a molecular scaffold. nih.gov For this compound derivatives, this involves introducing a variety of functional groups at the open positions of the thiophene ring (positions 3, 4, and 5) and on the pyrrolidine nitrogen. The biological impact of these substituents is governed by their electronic and steric properties.
Theoretical studies on the nucleophilic aromatic substitution (SNAr) of thiophene derivatives with pyrrolidine provide insight into how substituents influence reactivity and, by extension, potential biological interactions. nih.govresearchgate.net The addition of pyrrolidine to the thiophene ring is a critical step, and its efficiency is modulated by the electronic nature of the substituents on the thiophene ring. nih.gov For instance, electron-withdrawing groups (EWGs) on the thiophene ring generally increase its electrophilicity, potentially enhancing interactions with nucleophilic residues in a biological target. nih.govresearchgate.net
The following table conceptualizes how different substituents at various positions on the thiophene ring might influence the biological activity of a hypothetical derivative, based on general principles of medicinal chemistry and reactivity studies. nih.govmdpi.com
| Position on Thiophene Ring | Substituent Type | Example Substituent | Predicted Effect on Activity | Rationale |
| 3 | Electron-Withdrawing | -CN, -NO₂ | Potential Increase | Enhances electrophilicity of the ring system. nih.gov |
| 3 | Electron-Donating | -CH₃, -OCH₃ | Potential Decrease | Reduces electrophilicity of the ring system. mdpi.com |
| 5 | Electron-Withdrawing | -NO₂ | Significant Increase | Strongly activates the ring for nucleophilic attack/interaction. nih.gov |
| 5 | Halogen | -Cl, -F | Variable | Can modulate electronic properties and serve as a hydrogen bond acceptor. mdpi.com |
Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability. In the context of the this compound scaffold, this can involve modifications to either the thiophene or the pyrrolidine ring.
One example of pharmacophore exploration involves replacing the thiophene ring with a larger, fused ring system like benzo[b]thiophene. mdpi.com This modification extends the aromatic surface of the molecule, potentially allowing for additional, favorable interactions with the target protein while maintaining the core thiophene substructure. Similarly, the pyrrolidine ring can be modified or replaced to alter the molecule's conformational rigidity and basicity. These explorations help to define the essential structural features (the pharmacophore) required for biological activity. researchgate.net The goal is to understand which elements of the scaffold are essential for binding and which can be altered to fine-tune the molecule's properties. researchgate.net
Investigation of Potential Biological Activities through Molecular Interaction Studies
The this compound scaffold and its derivatives have been investigated for a range of potential biological activities, primarily focusing on their interactions with key components of the central nervous system (CNS) and other physiological systems.
Many neurotoxic compounds exert their effects by interfering with neurotransmission, affecting synthesis, release, metabolism, or receptor binding of neurotransmitters. nih.gov While direct studies on this compound itself are limited in this context, related structures containing the 2-pyrrolidinyl moiety have shown significant activity on neurotransmitter systems, particularly cholinergic receptors. For instance, derivatives of 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane have been identified as potent partial agonists for the α4β2 and α6β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels crucial for cognitive processes. nih.govnih.gov The (2R, 2'S) stereochemistry, which is related to the (R) configuration of the parent compound, was found to be critical for high-affinity binding. nih.gov This suggests that the stereochemically defined pyrrolidine ring is a key element for interaction with the nAChR binding site. nih.gov
Ion channels are critical drug targets, and small molecules can modulate their function to achieve therapeutic effects. aston.ac.uk Derivatives of the thiophene-pyrrolidine scaffold have shown promise as modulators of ion channels. Specifically, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant and antinociceptive effects. mdpi.comnih.gov In vitro binding assays indicated that the most plausible mechanism of action for these compounds is an interaction with site 2 of the neuronal voltage-sensitive sodium channel (VSSC). mdpi.comnih.gov
The table below summarizes the in vitro binding assay results for a lead compound from this series, demonstrating its affinity for the VSSC site 2 and lack of significant interaction with other common CNS targets. mdpi.com
| Receptor/Channel Site | Test Compound (% Inhibition at 10 µM) | Reference Compound (% Inhibition at 10 µM) |
| Sodium Channel (Site 2) | 78 | - |
| GABA A | 12 | Diazepam (98) |
| Ca²⁺ Channel (L-type) | 1 | Nifedipine (100) |
| K⁺ Channel (ATP-sensitive) | 16 | Glibenclamide (100) |
| Serotonin Transporter (SERT) | 2 | Imipramine (100) |
| Dopamine Transporter (DAT) | 20 | GBR 12909 (98) |
| Norepinephrine Transporter (NET) | -13 | Desipramine (98) |
As mentioned previously, related pyrrolidine compounds also act on nicotinic acetylcholine receptors, which are themselves ligand-gated ion channels. nih.govunimi.it This dual potential for activity on both voltage-gated and ligand-gated ion channels highlights the versatility of the scaffold.
The thiophene-pyrrolidine scaffold has also been explored for its potential to inhibit enzymes. A study on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a molecule containing the 2-(thiophen-2-yl) moiety, revealed promising inhibitory activity against acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Molecular docking studies suggested that the compound fits well into the active site of the enzyme, indicating its potential as an enzyme inhibitor. nih.gov
Furthermore, other studies on different pyrrolidine-based scaffolds have identified potent inhibitors of various enzymes. For example, pyrrolidine pentamine derivatives have been developed as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. nih.gov These findings underscore the potential of incorporating the this compound core into enzyme inhibitor design. nih.govnih.gov
Broad-Spectrum Potential: Anticonvulsant, Antinociceptive, Antimicrobial, and Anticancer Properties
The fusion of pyrrolidine and thiophene rings into a single molecular architecture, as seen in this compound, creates a scaffold with significant potential for broad-spectrum biological activity. Research into related derivatives has provided insights into their utility in various therapeutic areas, particularly demonstrated in in vitro assays and animal models. The inherent properties of the saturated pyrrolidine ring, such as its three-dimensional sp³-hybridized structure, and the electronic characteristics of the aromatic thiophene ring, contribute to the diverse pharmacological profiles observed in its derivatives. researchgate.netnih.gov
Anticonvulsant and Antinociceptive Activities
A significant body of research has focused on hybrid molecules combining a pyrrolidine-2,5-dione core with a thiophene ring, drawing inspiration from the structures of existing antiepileptic drugs like ethosuximide (B1671622) (a pyrrolidine-2,5-dione) and tiagabine (B1662831) (which contains a thiophene ring). nih.gov These studies have revealed that such derivatives can exhibit potent anticonvulsant effects in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.govmdpi.com
For instance, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity. nih.gov The lead compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed a more potent effect in both the MES and 6 Hz tests compared to the reference drug valproic acid. nih.govresearchgate.net Similarly, another study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound with an ED₅₀ of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. mdpi.com
Notably, many compounds that show anticonvulsant properties are also effective in pain management. mdpi.com The antinociceptive potential of these thiophene-pyrrolidine hybrids has been evaluated in mouse models of tonic and neuropathic pain, such as the formalin test and the oxaliplatin-induced neuropathy model. mdpi.commdpi.com Several derivatives have been shown to significantly reduce pain responses, suggesting a dual therapeutic benefit. mdpi.commdpi.com For example, select 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives were effective in both the neurogenic and inflammatory phases of the formalin test. mdpi.com
Table 1: Anticonvulsant and Antinociceptive Activity of Selected Thiophene-Pyrrolidine Derivatives (Animal Models)
| Compound Derivative | Test Model | Activity Metric (ED₅₀) | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Maximal Electroshock (MES) | 62.14 mg/kg | nih.gov |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz Seizure Test | 75.59 mg/kg | nih.gov |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | Maximal Electroshock (MES) | 27.4 mg/kg | mdpi.com |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 6 Hz Seizure Test (32 mA) | 30.8 mg/kg | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 68.30 mg/kg | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz Seizure Test (32 mA) | 28.20 mg/kg | mdpi.com |
Antimicrobial and Anticancer Properties
The pyrrolidine scaffold is present in natural alkaloids that exhibit antimicrobial and antifungal properties. nih.gov While specific studies on the antimicrobial activity of this compound are not extensively detailed, various pyrrolidine derivatives are known to possess antibacterial and antifungal activities. frontiersin.org
In the context of oncology, thiophene derivatives have attracted considerable attention as potential anticancer agents. nih.gov In vitro studies have demonstrated the cytotoxic activity of various thiophene-containing compounds against several human cancer cell lines. mdpi.comresearchgate.nettechscience.com For example, a series of novel fused thiophene derivatives were evaluated for their antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines, with some compounds showing high cytotoxic effects. mdpi.com Another study identified a thiophene derivative, referred to as TP 5, as a potent agent against HepG2 and SMMC-7721 liver cancer cells. nih.gov The anticancer mechanism of some thiophene derivatives has been linked to the induction of apoptosis and cell cycle arrest. mdpi.comresearchgate.netfrontiersin.org
Table 2: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound/Derivative Series | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| Fused Thiophene Derivative (Compound 3b) | HepG2 (Liver) | 3.105 µM | mdpi.com |
| Fused Thiophene Derivative (Compound 3b) | PC-3 (Prostate) | 2.15 µM | mdpi.com |
| Thiophene Derivative (Compound 480) | HeLa (Cervical) | 12.61 µg/mL | nih.gov |
| Thiophene Derivative (Compound 480) | HepG2 (Liver) | 33.42 µg/mL | nih.gov |
| Thiophene Derivative (Compound TP 5) | HepG2 (Liver) | Higher activity than paclitaxel (B517696) at 30.0 μg/mL | nih.gov |
| Thiophene Derivative (Compound TP 5) | SMMC-7721 (Liver) | Higher activity than paclitaxel at 30.0 μg/mL | nih.gov |
Ligand Design and Target Binding Mechanisms at the Molecular Level
The design of ligands based on the this compound scaffold leverages the distinct stereochemical and electronic features of its constituent rings to achieve specific interactions with biological targets. The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a significant advantage over flat, aromatic systems. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can lead to vastly different biological profiles due to unique binding modes with enantioselective proteins. researchgate.netnih.gov
In the context of anticonvulsant and antinociceptive agents derived from thiophene-pyrrolidine structures, the mechanism of action often involves modulation of ion channels. nih.gov In vitro studies on active derivatives have demonstrated a balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.govresearchgate.netnih.gov This dual-channel blockade is a known mechanism for many antiepileptic drugs and may also contribute to the observed analgesic effects. mdpi.com The thiophene ring, known to be important for blood-brain barrier penetration in drugs like tiagabine, likely plays a key role in reaching these central nervous system targets. nih.gov
Structure-activity relationship (SAR) studies of these compounds have provided further mechanistic insights. For example, the nature and position of substituents on both the thiophene and pyrrolidine rings can significantly influence potency and target selectivity. nih.gov The introduction of specific side chains, such as an acetamide (B32628) moiety, has been shown to extend the anticonvulsant activity spectrum in some pyrrolidine-2,5-dione derivatives. nih.gov
At the molecular level, the design of these ligands aims to optimize interactions within the binding pockets of target proteins. For instance, in the design of inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer, the 2-(thiophen-2-yl)acetic acid scaffold has been identified as a suitable platform. frontiersin.org Molecular docking studies showed that the thiophene portion can establish van der Waals contacts with key amino acid residues like Gly35, Leu39, and Phe44, while other parts of the molecule engage in π-π stacking interactions with residues such as Tyr130. frontiersin.org Similarly, the stereospecific orientation of pyrrolidine-containing ligands has been shown to be crucial for determining the binding mode within the hormone-binding pocket of estrogen receptors, dictating whether a compound acts as an agonist or antagonist. nih.gov These examples underscore the importance of precise three-dimensional structure in ligand design and the ability of the this compound scaffold to serve as a foundation for developing highly specific and potent therapeutic agents.
Theoretical and Computational Studies of R 2 Thiophen 2 Yl Pyrrolidine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like (R)-2-(thiophen-2-yl)pyrrolidine. These methods provide insights into molecular orbitals, charge distribution, and the energies of different electronic states.
Studies on related thiophene (B33073) and pyrrolidine (B122466) derivatives have demonstrated the utility of DFT in understanding their chemical behavior. For instance, DFT calculations have been employed to investigate the electronic effects of substituents on the thiophene ring and their influence on reaction mechanisms. researchgate.net The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. nih.govacs.org The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov
In the context of this compound, DFT calculations can reveal the electron distribution across the thiophene and pyrrolidine rings. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, contributing to the molecule's nucleophilicity. pearson.com Conversely, the thiophene ring, being an aromatic system, has a delocalized π-electron system that influences its reactivity. vaia.comwhiterose.ac.uk DFT can quantify the electron density at different atomic sites, helping to predict which sites are more susceptible to electrophilic or nucleophilic attack.
Furthermore, DFT is instrumental in studying the electronic structure of transition states in reactions involving this compound, providing valuable information about reaction barriers and pathways. acs.org For example, in organocatalysis, where proline derivatives are often used, DFT has been used to model the transition states of key reaction steps, such as aldol (B89426) and Mannich reactions, to explain observed stereoselectivities. acs.orgnih.gov
Table 1: Calculated Electronic Properties of Thiophene and Pyrrolidine Derivatives from DFT Studies
| Molecule/System | Property | Calculated Value | Method | Reference |
| Thiophene Derivatives | Global Electrophilicity Index (ω) | Varies with substituent | B3LYP/6-311G(d,p) | acs.org |
| 2-Methoxy-3-X-5-nitrothiophenes | Gibbs Free Energy Barriers | Varies with substituent | DFT | nih.gov |
| Thiophene | NICS(0) | -13.0 ppm | RB3LYP/6-311+G(d,p) | whiterose.ac.uk |
| Thiophene | NICS(1) | -10.4 ppm | RB3LYP/6-311+G(d,p) | whiterose.ac.uk |
| Pyrrolidine | First Ionization Potential | ~8.5-9.0 eV (MINDO/3) | MINDO/3 | osti.gov |
Note: This table presents representative data from studies on related compounds to illustrate the application of quantum chemical calculations. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes and the influence of the solvent environment. mdpi.com For a flexible molecule like this compound, which consists of two interconnected ring systems, MD simulations can map out the accessible conformations and the energy barriers between them.
The pyrrolidine ring is known to be non-planar and can adopt various puckered conformations, a phenomenon referred to as pseudorotation. nih.gov MD simulations can explore this conformational landscape, identifying the most stable puckering modes and the transitions between them. The relative orientation of the thiophene and pyrrolidine rings is also a key conformational variable that can be investigated using MD.
Solvent effects play a crucial role in the behavior of molecules in solution. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. nih.gov These interactions can significantly influence the conformational preferences of this compound and its reactivity. For instance, in polar solvents, conformations with a larger dipole moment might be stabilized. MD simulations have been used to understand the reversal in reactivity order of cyclic secondary amines like piperidine (B6355638) and pyrrolidine in water versus acetonitrile. acs.org
Furthermore, MD simulations can be combined with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. This hybrid approach allows for a more accurate description of the electronic structure of the solute while still accounting for the dynamic effects of the solvent environment. Such methods are particularly useful for studying reaction mechanisms in solution where the solvent can actively participate in the reaction. chemrxiv.org
Mechanistic Studies of Reactions Involving this compound
This compound is a derivative of proline, a well-known organocatalyst. researchgate.net Therefore, mechanistic studies of its reactions often focus on its role in catalyzing various organic transformations. Computational methods, primarily DFT, are invaluable for elucidating the intricate details of these reaction mechanisms.
One of the key areas of study is the involvement of this compound in enamine and iminium ion catalysis, which are common modes of action for proline-derived catalysts. researchgate.net For example, in aldol or Mannich reactions, the pyrrolidine nitrogen can react with a carbonyl compound to form a nucleophilic enamine intermediate. acs.orgresearchgate.net DFT calculations can model the formation of this enamine, the subsequent carbon-carbon bond-forming step with an electrophile, and the final hydrolysis to release the product and regenerate the catalyst. These calculations help to identify the rate-determining step and the transition states that control the stereochemical outcome of the reaction. nih.gov
Mechanistic studies have also been conducted on the nucleophilic aromatic substitution (SNA_r) reactions of thiophene derivatives with pyrrolidine. researchgate.netnih.gov These studies reveal a stepwise pathway involving the initial addition of pyrrolidine to the thiophene ring to form a zwitterionic intermediate, followed by the elimination of a leaving group. nih.gov The role of additional pyrrolidine molecules or other species in catalyzing proton transfer steps can also be investigated computationally. nih.gov
Table 2: Key Mechanistic Steps in Proline-Derived Catalysis
| Reaction Type | Key Intermediate(s) | Role of Catalyst | Computational Method for Study |
| Aldol Reaction | Enamine | Forms enamine, activates nucleophile | DFT |
| Mannich Reaction | Enamine, Iminium ion | Forms enamine, activates electrophile | DFT |
| Michael Addition | Enamine | Forms enamine, activates nucleophile | DFT |
| Nucleophilic Aromatic Substitution | Zwitterionic intermediate | Acts as a nucleophile | DFT |
Prediction of Molecular Properties and Reactivity Descriptors (e.g., electrophilicity, hardness)
Computational chemistry provides a framework for predicting a wide range of molecular properties and reactivity descriptors for this compound. nih.govarxiv.org These descriptors, derived from quantum chemical calculations, offer quantitative measures of a molecule's chemical behavior. researchgate.net
Global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). acs.org
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net
Global Softness (S) : The reciprocal of hardness, indicating a higher propensity for reaction.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These global descriptors have been shown to correlate well with experimental reactivity parameters. For instance, a satisfactory linear correlation has been observed between the experimental electrophilicity parameter (E) of thiophenes and their computationally derived global electrophilicity index (ω). acs.org
In addition to global descriptors, local reactivity descriptors can be used to predict the reactivity of specific atomic sites within the molecule. acs.org The Fukui function, for example, indicates the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack. mdpi.com
Table 3: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | Propensity for reaction |
| Global Electrophilicity Index (ω) | μ² / (2η) | Ability to accept electrons |
Aromaticity Analysis of Thiophene and Pyrrolidine Ring Systems
The concept of aromaticity is central to understanding the structure, stability, and reactivity of the thiophene and pyrrolidine rings within this compound.
The thiophene ring is a classic example of a five-membered aromatic heterocycle. purechemistry.org It possesses 6 π-electrons (four from the two double bonds and two from the lone pair on the sulfur atom) that are delocalized across the ring, fulfilling Hückel's rule (4n+2 π-electrons). vaia.com This aromaticity confers significant thermodynamic stability to the thiophene ring. Computational methods can quantify the degree of aromaticity using various indices. nih.gov One of the most common is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. github.io A negative NICS value is indicative of a diatropic ring current and thus aromaticity. mdpi.com Another widely used method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system. mdpi.com A HOMA value close to 1 indicates a high degree of aromaticity. acs.org
In contrast, the pyrrolidine ring is a saturated heterocycle and is considered non-aromatic . vaia.compurechemistry.org It lacks the continuous system of p-orbitals and the requisite number of π-electrons for delocalization. vaia.com The nitrogen atom in pyrrolidine is sp³ hybridized, and its lone pair resides in an sp³ orbital, not participating in any π-system. pearson.com This makes the lone pair more available for donation, rendering pyrrolidine a good nucleophile and base. pearson.com The non-planar, puckered conformation of the pyrrolidine ring further distinguishes it from the planar, aromatic thiophene ring. nih.gov
Table 4: Comparison of Aromaticity in Thiophene and Pyrrolidine
| Ring System | π-Electrons | Aromaticity | Key Features |
| Thiophene | 6 | Aromatic | Planar, delocalized π-system, stable |
| Pyrrolidine | 0 | Non-aromatic | Non-planar (puckered), localized lone pair on nitrogen, flexible |
Advanced Characterization Techniques for Structural Elucidation of R 2 Thiophen 2 Yl Pyrrolidine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of (R)-2-(Thiophen-2-yl)pyrrolidine and its derivatives. ipb.ptresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and advanced 2D NMR experiments can establish through-bond and through-space correlations to define the relative and absolute stereochemistry. researchgate.netumich.edu
In the ¹H NMR spectrum of pyrrolidine (B122466) derivatives, the chemical shifts and coupling constants of the pyrrolidine ring protons are particularly informative. ipb.ptmdpi.com For 2-substituted pyrrolidines, the proton at the C2 position (α to the nitrogen and adjacent to the thiophene (B33073) ring) typically appears as a multiplet, and its coupling with the neighboring protons on the pyrrolidine ring can help to establish the relative stereochemistry. mdpi.com The protons of the thiophene ring exhibit characteristic chemical shifts and coupling patterns that confirm its presence and substitution pattern.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range couplings, which can help to connect the thiophene ring to the pyrrolidine moiety. ipb.pt For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable. researchgate.netumich.edu These techniques detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative configuration of substituents on the pyrrolidine ring. For instance, the observation of a NOE between the proton at C2 of the pyrrolidine ring and specific protons on the thiophene ring can confirm their spatial relationship.
Table 1: Representative ¹H NMR Data for a Substituted Pyrrolidine Analogue
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (pyrrolidine) | 3.63 | t | 7.5 |
| H-3 (pyrrolidine) | 3.26 | ddd | 24.0, 16.0, 8.0 |
| H-4 (pyrrolidine) | 2.06 - 2.29 | c.s. | - |
| H-5 (pyrrolidine) | 2.99 - 3.12 | c.s. | - |
| Aromatic (Thiophene) | 7.06 - 7.62 | m | - |
| NH | 9.44 | br s | - |
| Data adapted from a study on diethyl (pyrrolidin-2-yl)phosphonates. mdpi.com | |||
| c.s. = complex signal, m = multiplet, t = triplet, ddd = doublet of doublets of doublets, br s = broad singlet |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound and its analogues. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound with a high degree of confidence. nih.govmdpi.com
Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of pyrrolidine derivatives. nih.govresearchgate.net The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which corresponds to the molecular weight of the compound. rdd.edu.iq For instance, the mass spectrum of a pyrrolidine derivative would show a molecular ion peak that confirms its expected molecular weight. rdd.edu.iq
Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of the pyrrolidine ring and the thiophene substituent can yield characteristic ions that further support the proposed structure. nih.govbohrium.com Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce further fragmentation, providing even more detailed structural insights. bohrium.com
Table 2: High-Resolution Mass Spectrometry Data for a Thiophene-Containing Compound
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |
| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | C₁₉H₁₄O₃S | 322.38 | 321.07 | [M-H]⁻ |
| Data adapted from a study on 2-(thiophen-2-yl)acetic acid derivatives. nih.gov |
Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination
The determination of the enantiomeric purity of this compound is of paramount importance, and this is typically achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC). nih.govuma.es Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. rug.nlrug.nl
The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation of the enantiomers. rsc.orgbeilstein-journals.org Common CSPs for the separation of chiral amines and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. rug.nl The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. rug.nl
By analyzing a sample of this compound using a calibrated chiral HPLC method, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess (ee). nih.govsemanticscholar.org This value is a measure of the purity of the desired enantiomer. For example, a high enantiomeric excess (e.g., >99% ee) indicates that the sample is almost exclusively composed of the (R)-enantiomer. nih.gov
Table 3: Chiral HPLC Conditions for the Separation of a 2-Arylpyrrolidine Analogue
| Parameter | Condition |
| Column | Chiralpak AS-H |
| Mobile Phase | 95% n-heptane / 5% i-PrOH |
| Flow Rate | 0.5 mL/min |
| Temperature | 40 °C |
| Detection | UV |
| Data adapted from a study on the synthesis of chiral 2,5-arylpyrrolidines. rug.nl |
Future Perspectives and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis for Pyrrolidine (B122466) Scaffolds
Deep learning models, a subset of ML, are being employed for de novo drug design, generating novel molecular structures with desired therapeutic profiles. nih.govmdpi.commdpi.com These generative models can explore a broad chemical space to design molecules with a focus on privileged scaffolds like pyrrolidine. nih.gov For instance, recurrent neural networks (RNNs) and generative adversarial networks (GANs) are being used to create focused libraries of small molecules with specific targets. nih.govmdpi.com This technology can accelerate the discovery of new chemical entities with potential biological activity. nih.gov
Furthermore, AI can predict drug-protein interactions, which is crucial for understanding a drug's efficacy and for drug repurposing. scielo.brnih.gov By predicting the three-dimensional structure of target proteins, AI aids in structure-based drug design, allowing for the creation of more selective and safer drug candidates. scielo.brnih.gov
Table 1: Applications of AI/ML in Pyrrolidine-Based Drug Discovery
| Application Area | AI/ML Technique | Potential Impact on (R)-2-(Thiophen-2-yl)pyrrolidine Research |
|---|---|---|
| Target Identification | Deep Learning, Natural Language Processing | Identification of novel biological targets for which this compound derivatives may have high affinity. |
| Hit Identification | Virtual Screening, QSAR Modeling | Rapid screening of large virtual libraries of this compound analogues to identify promising hit compounds. mdpi.com |
| Lead Optimization | Generative Models, Reinforcement Learning | Design of this compound derivatives with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net |
| Synthesis Prediction | Retrosynthesis Algorithms | Planning efficient and sustainable synthetic routes for complex this compound-containing molecules. nih.gov |
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The principles of green chemistry are increasingly influencing the synthesis of pyrrolidine derivatives. gajrc.com A key focus is on developing methods with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. jocpr.comresearchgate.net
Recent research has highlighted several strategies to achieve more sustainable syntheses of pyrrolidines:
Catalytic Reactions: The use of catalysts can enable reactions with higher atom economy and reduce the need for stoichiometric reagents. gajrc.com For example, catalytic hydrogenation is a green method for producing complex organic compounds. jocpr.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, often with high atom economy. tandfonline.com
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields, contributing to more sustainable chemical processes. nih.govsemanticscholar.org
Reagentless Approaches: Some modern synthetic methods aim to eliminate the need for additional reagents, further enhancing atom economy. A notable example is the iodosulfenylation of alkynes using only iodine and disulfides, which achieves 100% atom economy. rsc.org
The development of such sustainable synthetic routes is crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.
Exploration of Polycyclic and Spirocyclic Pyrrolidine Derivatives with Thiophene (B33073) Moieties
There is a growing interest in the synthesis of polycyclic and spirocyclic pyrrolidines that incorporate a thiophene ring. acs.orgnih.gov These complex, three-dimensional structures offer the potential for novel biological activities and improved pharmacological profiles. researchgate.net Spirocyclic compounds, where two rings share a single atom, are particularly attractive in drug discovery. nih.govdntb.gov.ua
Several synthetic strategies are being employed to construct these intricate molecular architectures:
1,3-Dipolar Cycloaddition Reactions: This is a powerful method for constructing five-membered heterocyclic rings like pyrrolidine. acs.orgrsc.org The reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of highly substituted spiro-pyrrolidines. tandfonline.com
Tandem Cycloaddition Reactions: These reactions allow for the rapid assembly of complex polycyclic systems in a single operation. rsc.org
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are also valuable for the synthesis of spiro-heterocycles, including those containing pyrrolidine and thiophene moieties. semanticscholar.org
The synthesis of novel spiro[indenoquinoxaline-pyrrolidine] derivatives has been reported, showcasing the potential for creating diverse and biologically active compounds. nih.govmdpi.com These complex molecules have shown promise as antimicrobial, antioxidant, and antidiabetic agents. nih.gov
Table 2: Examples of Biologically Active Spiro-Pyrrolidine Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Spirooxindole-pyrrolidines | Antimycobacterial, Anticancer, AChE inhibitory | dntb.gov.ua |
| Spiro[indenoquinoxaline-pyrrolidines] | Antimicrobial, Antioxidant, Antidiabetic | nih.govmdpi.com |
| Spirocyclic thiopyrimidinones | Antiviral (HCoV-229E) | nih.gov |
Advanced Computational Modeling for Complex Biological Systems and Drug Design
Computational modeling plays an indispensable role in modern drug discovery, providing insights that guide the design and synthesis of new drugs. nih.govopenmedicinalchemistryjournal.com For this compound and its derivatives, advanced computational techniques are being used to:
Predict Binding Modes and Affinities: Molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand binds to its target protein and to estimate the strength of this interaction. mdpi.comresearchgate.net This information is crucial for understanding the structure-activity relationship (SAR) of a series of compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, helping to reduce late-stage failures in drug development. researchgate.net
Multiscale Modeling: For complex biological systems, multiscale modeling approaches that combine different levels of theory (from quantum mechanics to coarse-grained models) are being developed to provide a more comprehensive understanding of biomolecular interactions. frontiersin.org
The integration of these computational methods allows for a more rational and efficient approach to drug design, accelerating the journey from a promising scaffold like this compound to a clinically effective drug. openmedicinalchemistryjournal.com
Q & A
Q. What are the recommended synthetic routes for (R)-2-(Thiophen-2-yl)pyrrolidine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. A related compound, 2-thiophen-2-ylmethyl-1-p-tolyl-pyrrolidine, was synthesized via hydroamination using titanium catalysts (General Procedure J: 72% yield, PE/EtOAc purification) . For enantiomeric control, chiral auxiliaries or enantioselective catalysts (e.g., BINAP-metal complexes) are critical. Reaction parameters like temperature (optimized at 25–40°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact stereoselectivity. NMR (¹H/¹³C) and chiral HPLC are essential for assessing purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve pyrrolidine ring protons (δ 1.5–3.5 ppm) and thiophene protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns.
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group, a = 11.62 Å, b = 17.11 Å) provides absolute configuration verification. Software like Mercury v2.0 aids in visualizing packing patterns and hydrogen-bonding interactions .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, exact-exchange terms in DFT improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) . Software packages like Gaussian or ORCA optimize geometry (basis set: 6-31G*) and simulate UV-Vis spectra for comparison with experimental data.
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For instance, if DFT predicts a reaction barrier inconsistent with observed kinetics:
Re-optimize calculations with implicit solvation models (e.g., SMD for THF).
Validate transition states using intrinsic reaction coordinate (IRC) analysis.
Cross-check with experimental activation parameters (Arrhenius plots) .
Q. How can enantioselective synthesis challenges (e.g., racemization) be mitigated during scale-up?
- Methodological Answer :
- Low-Temperature Quenching : Prevents racemization during workup (e.g., –20°C for acid/base neutralization).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track chiral integrity.
- Purification : Chiral stationary phase chromatography (CSP-HPLC) or crystallization in non-polar solvents (e.g., hexane/EtOAc) enhances enantiomeric excess (ee > 99%) .
Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives?
- Methodological Answer : Analysis of crystal structures (e.g., C26H20N4O2S, V = 2233.0 ų) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
